Pharmacodynamic Differentiation: 3-cis-Hydroxyglibenclamide Exhibits 50% Hypoglycemic Activity Relative to Parent Glibenclamide in Human Studies
In a placebo-controlled, randomized, single-blind crossover study in eight healthy human subjects, intravenous administration of 3.5 mg 3-cis-hydroxyglibenclamide (M2) reduced blood glucose AUC (0-5 h) by 12.5 ± 2.3% relative to placebo. This effect was notably lower than that of an equimolar intravenous dose of the parent drug glibenclamide, which produced a 19.9 ± 2.1% reduction, and lower than the 18.2 ± 3.3% reduction observed with the co-metabolite 4-trans-hydroxyglibenclamide (M1) [1]. The difference establishes M2 as having approximately 50% of the hypoglycemic potency of glibenclamide . Importantly, M2 still significantly increased serum insulin levels, confirming retained secretagogue activity [1].
| Evidence Dimension | Hypoglycemic effect (blood glucose reduction) |
|---|---|
| Target Compound Data | 12.5 ± 2.3% reduction in blood glucose AUC (0-5 h) vs placebo |
| Comparator Or Baseline | Glibenclamide (intravenous): 19.9 ± 2.1% reduction; M1: 18.2 ± 3.3% reduction |
| Quantified Difference | M2 activity ≈ 63% of intravenous glibenclamide; ≈ 69% of M1 activity |
| Conditions | Healthy human subjects (n=8), 3.5 mg intravenous dose, fasting, standardized meals, blood glucose measured by glucose oxidase |
Why This Matters
This direct quantitative difference in human pharmacodynamic effect dictates that M2 must be used as a distinct calibrator in pharmacological studies and cannot be surrogated by glibenclamide or M1.
- [1] Rydberg T, Jönsson A, Røder M, Melander A. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans. Diabetes Care. 1994 Sep;17(9):1026-30. View Source
